molecular formula C25H24O4 B12556673 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- CAS No. 185608-40-6

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)-

Katalognummer: B12556673
CAS-Nummer: 185608-40-6
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: FQZYMGXKOGZCKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- is an organic compound with a complex structure characterized by the presence of three methoxyphenyl groups attached to a butenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- typically involves the condensation of anisaldehyde with acetone in the presence of a suitable catalyst . This reaction proceeds through a series of steps, including the formation of an intermediate enolate, followed by aldol condensation and dehydration to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to biological activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Buten-2-one, 4-(4-methoxyphenyl)-:

    4-Methoxybenzylideneacetone: Another related compound with a similar aromatic substitution pattern.

Uniqueness

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- is unique due to the presence of three methoxyphenyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

185608-40-6

Molekularformel

C25H24O4

Molekulargewicht

388.5 g/mol

IUPAC-Name

1,4,4-tris(4-methoxyphenyl)but-3-en-1-one

InChI

InChI=1S/C25H24O4/c1-27-21-10-4-18(5-11-21)24(19-6-12-22(28-2)13-7-19)16-17-25(26)20-8-14-23(29-3)15-9-20/h4-16H,17H2,1-3H3

InChI-Schlüssel

FQZYMGXKOGZCKR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)CC=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.